![molecular formula C14H11FINO B243984 N-(2-fluoro-4-iodophenyl)-4-methylbenzamide](/img/structure/B243984.png)
N-(2-fluoro-4-iodophenyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluoro-4-iodophenyl)-4-methylbenzamide, also known as FIBMA, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of benzamides and has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery.
Wirkmechanismus
The mechanism of action of N-(2-fluoro-4-iodophenyl)-4-methylbenzamide is not yet fully understood. However, it has been proposed that N-(2-fluoro-4-iodophenyl)-4-methylbenzamide may act by inhibiting the activity of certain enzymes or proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects
Studies have shown that N-(2-fluoro-4-iodophenyl)-4-methylbenzamide exhibits potent anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth and proliferation of cancer cells and induce apoptosis in cancer cells. N-(2-fluoro-4-iodophenyl)-4-methylbenzamide has also been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2-fluoro-4-iodophenyl)-4-methylbenzamide is its high yield and relatively simple synthesis method. N-(2-fluoro-4-iodophenyl)-4-methylbenzamide is also highly stable and can be stored for extended periods without significant degradation. However, one of the major limitations of N-(2-fluoro-4-iodophenyl)-4-methylbenzamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of N-(2-fluoro-4-iodophenyl)-4-methylbenzamide. One potential direction is the development of N-(2-fluoro-4-iodophenyl)-4-methylbenzamide-based therapeutics for the treatment of cancer and inflammatory disorders. Another potential direction is the study of the mechanism of action of N-(2-fluoro-4-iodophenyl)-4-methylbenzamide and its interactions with various enzymes and proteins. Additionally, the development of new synthesis methods for N-(2-fluoro-4-iodophenyl)-4-methylbenzamide and its derivatives may also be an area of future research.
Synthesemethoden
The synthesis of N-(2-fluoro-4-iodophenyl)-4-methylbenzamide involves the reaction of 2-fluoro-4-iodoaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine in a suitable solvent. The reaction leads to the formation of N-(2-fluoro-4-iodophenyl)-4-methylbenzamide as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
N-(2-fluoro-4-iodophenyl)-4-methylbenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of N-(2-fluoro-4-iodophenyl)-4-methylbenzamide is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
Molekularformel |
C14H11FINO |
---|---|
Molekulargewicht |
355.15 g/mol |
IUPAC-Name |
N-(2-fluoro-4-iodophenyl)-4-methylbenzamide |
InChI |
InChI=1S/C14H11FINO/c1-9-2-4-10(5-3-9)14(18)17-13-7-6-11(16)8-12(13)15/h2-8H,1H3,(H,17,18) |
InChI-Schlüssel |
LBDLXQZOZIQMEN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)F |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.